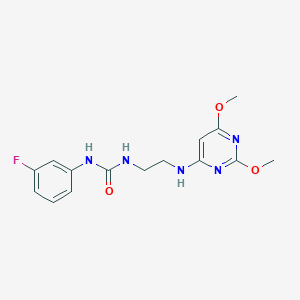
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is listed in chemical databases, but there is no detailed description available123.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound231.
Molecular Structure Analysis
There is no detailed molecular structure analysis available for this compound31.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound231.
Physical And Chemical Properties Analysis
There is no detailed physical and chemical properties analysis available for this compound2.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis involves multi-step reactions that leverage the reactivity of its core structural motifs, including pyrimidine and urea functionalities. A notable example includes the Biginelli reaction, which is a multicomponent reaction involving urea, benzaldehyde, and ethyl acetoacetate, demonstrating the compound's relevance in synthetic organic chemistry and the production of various derivatives with potential biological activity (S. George et al., 2010).
Dimerization Properties : Research into ureidopyrimidinones reveals their strong dimerization capability via quadruple hydrogen bonding. This property is significant for developing supramolecular assemblies, highlighting the compound's application in materials science and nanotechnology (F. H. Beijer et al., 1998).
Biological and Pharmacological Activities
Antitumor Activities : Derivatives containing the pyrimidine moiety have been synthesized and evaluated for their antitumor activities, demonstrating the potential of such compounds in cancer research and therapy (J. Xiong et al., 2009).
Antibacterial Agents : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including those with pyrimidine rings, has shown promising antibacterial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents (M. E. Azab et al., 2013).
Environmental Science
Herbicide Degradation : Studies on the degradation of sulfonylurea herbicides, structurally related to the compound of interest, in soil provide insights into environmental persistence and the biodegradation process, which is crucial for assessing environmental impact and developing more eco-friendly agrochemicals (Jin Kim et al., 2003).
Corrosion Inhibition : Urea derivatives, including those structurally similar to the compound , have been evaluated as corrosion inhibitors for metals, suggesting applications in industrial maintenance and protection (B. Mistry et al., 2011).
Safety And Hazards
Future Directions
There is no specific information available on the future directions of research or applications for this compound1.
Please note that this is a very specific compound and detailed information might not be readily available in public databases. For a comprehensive analysis, you might need to refer to scientific literature or conduct laboratory experiments. Always remember to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-23-13-9-12(20-15(21-13)24-2)17-6-7-18-14(22)19-11-5-3-4-10(16)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYGEZVJJBZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

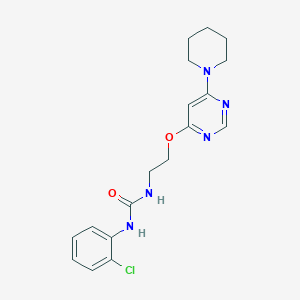
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2354075.png)
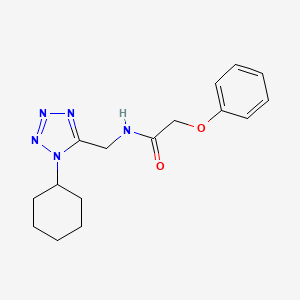
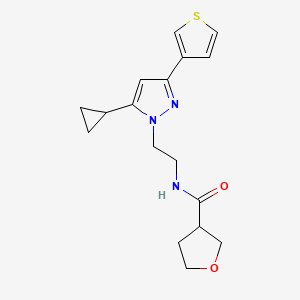
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
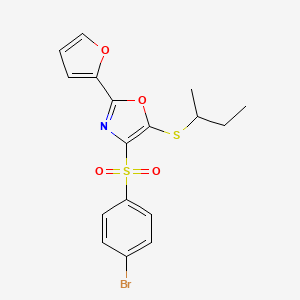
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
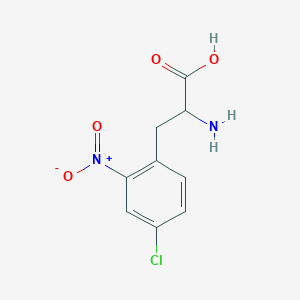

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)